molecular formula C12H10ClNO2 B8711918 Methyl 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate

Methyl 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B8711918
M. Wt: 235.66 g/mol
InChI Key: WKPCZYWFKVULBH-UHFFFAOYSA-N
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Patent
US05468877

Procedure details

A solution of sodium methoxide (12.73 mL of 4.38M solution in methanol, 0.0556 mol) in methanol is cooled with an ice bath, treated with 5-(p-chlorophenyl)pyrrol-5-yl trichloromethyl ketone (6.0 g, 0.0186 mol), stirred for two hours, diluted with water and filtered to obtain a solid. The solid is washed with water and dried overnight in a vacuum dessicator to give the title product as a tan solid (4.23 g, mp 177°-179° C.) which is identified by 1HNMR spectral analysis.
Name
sodium methoxide
Quantity
12.73 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(p-chlorophenyl)pyrrol-5-yl trichloromethyl ketone
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].ClC(C([C:10]1([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[N:14]=[CH:13][CH:12]=[CH:11]1)=O)(Cl)Cl.[CH3:22][OH:23]>O>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:10]2[NH:14][C:13]([C:1]([O:23][CH3:22])=[O:2])=[CH:12][CH:11]=2)=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
12.73 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
5-(p-chlorophenyl)pyrrol-5-yl trichloromethyl ketone
Quantity
6 g
Type
reactant
Smiles
ClC(Cl)(Cl)C(=O)C1(C=CC=N1)C1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum dessicator
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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